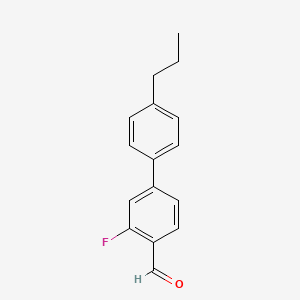
3-Fluoro-4'-propylbiphenyl-4-carbaldehyde
Cat. No. B8490423
M. Wt: 242.29 g/mol
InChI Key: WSFOBHPKFHJZMC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US08372975B2
Procedure details


In a reaction vessel under a nitrogen atmosphere, 27.0 g of 3-fluoro-4′-propylbiphenyl (T-1) and 270 ml of THF were put, and cooled to −74° C. Thereto, 141 ml of cyclohexane and n-hexane solution of 1.07 M sec-butyllithium was added dropwise in a temperature range of −74° C. to −65° C., and stirred for another 120 minutes. Subsequently, 19.5 ml of N,N-dimethylformamide (DMF) was added dropwise in a temperature range of −74° C. to −67° C., and stirred for another 60 minutes. The reaction mixture obtained was returned to 25° C., and then poured into 300 ml of 0.1 N hydrochloric acid solution and mixed. Then 300 ml of toluene was added, and allowed to be separated into an organic layer and an aqueous layer, and extraction was carried out. Then the organic layer obtained was washed successively with water, a saturated aqueous solution of sodium hydrogencarbonate and water, and dried over anhydrous magnesium sulfate. The solution obtained was concentrated under reduced pressure, and the residue was purified by column chromatography (silica gel; heptane/toluene (=1/1 by volume)) to obtain 29.6 g of 3-fluoro-4′-propylbiphenyl-4-carbaldehyde (T-2). The yield based on compound (T-1) was 97%.








Identifiers


|
REACTION_CXSMILES
|
[F:1][C:2]1[CH:3]=[C:4]([C:8]2[CH:13]=[CH:12][C:11]([CH2:14][CH2:15][CH3:16])=[CH:10][CH:9]=2)[CH:5]=[CH:6][CH:7]=1.C1C[O:20][CH2:19]C1.C([Li])(CC)C.Cl>C1(C)C=CC=CC=1.CN(C)C=O.CCCCCC.C1CCCCC1>[F:1][C:2]1[CH:3]=[C:4]([C:8]2[CH:13]=[CH:12][C:11]([CH2:14][CH2:15][CH3:16])=[CH:10][CH:9]=2)[CH:5]=[CH:6][C:7]=1[CH:19]=[O:20]
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
27 g
|
|
Type
|
reactant
|
|
Smiles
|
FC=1C=C(C=CC1)C1=CC=C(C=C1)CCC
|
|
Name
|
|
|
Quantity
|
270 mL
|
|
Type
|
reactant
|
|
Smiles
|
C1CCOC1
|
Step Two
|
Name
|
|
|
Quantity
|
300 mL
|
|
Type
|
reactant
|
|
Smiles
|
Cl
|
Step Three
|
Name
|
|
|
Quantity
|
300 mL
|
|
Type
|
solvent
|
|
Smiles
|
C1(=CC=CC=C1)C
|
Step Four
|
Name
|
|
|
Quantity
|
19.5 mL
|
|
Type
|
solvent
|
|
Smiles
|
CN(C=O)C
|
Step Five
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C(C)(CC)[Li]
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
CCCCCC
|
|
Name
|
|
|
Quantity
|
141 mL
|
|
Type
|
solvent
|
|
Smiles
|
C1CCCCC1
|
Conditions


Temperature
|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
-74 °C
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
stirred for another 120 minutes
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


STIRRING
|
Type
|
STIRRING
|
|
Details
|
stirred for another 60 minutes
|
|
Duration
|
60 min
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The reaction mixture obtained
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
was returned to 25° C.
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
mixed
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
to be separated into an organic layer
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
an aqueous layer, and extraction
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
Then the organic layer obtained
|
WASH
|
Type
|
WASH
|
|
Details
|
was washed successively with water
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
a saturated aqueous solution of sodium hydrogencarbonate and water, and dried over anhydrous magnesium sulfate
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The solution obtained
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
was concentrated under reduced pressure
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the residue was purified by column chromatography (silica gel; heptane/toluene (=1/1 by volume))
|
Outcomes


Product
Details
Reaction Time |
120 min |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
FC=1C=C(C=CC1C=O)C1=CC=C(C=C1)CCC
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 29.6 g |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
